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molecular formula C10H13NO3S B187026 Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate CAS No. 43028-66-6

Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate

Cat. No. B187026
M. Wt: 227.28 g/mol
InChI Key: ZHBROGDSPSWMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211696

Procedure details

Chloroacetone was reacted with sodium hydrosulphide in aqueous methanol, and the resulting solution containing the reaction product treated with ethylcyanoacetate in the presence of triethylamine at the boil. Addition of water precipitated 2-amino-3-ethoxycarbonyl-4-methylthiophene which was reacted with acetic anhydride to give 2-acetylamino-3-ethoxycarbonyl-4-methylthiophene which on hydrolysis with an aqueous solution of sodium hydroxide was converted to 2-acetylamino-4-methylthiophene-3-carboxylic acid. This was decarboxylated by heating in N:N-diethylaniline at 220° C., and the resulting 2-acetylamino-4-methylthiophene dinitrated in sulphuric acid medium at -5° C. The resulting product was then heated in an aqueous solution of sulphuric acid to remove the N-acetyl group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH3:4].[SH-:6].[Na+].[CH2:8]([O:10][C:11](=[O:15])[CH2:12][C:13]#[N:14])[CH3:9].C(N([CH2:21][CH3:22])CC)C.C[OH:24]>O>[C:21]([NH:14][C:13]1[S:6][CH:2]=[C:3]([CH3:4])[C:12]=1[C:11]([O:10][CH2:8][CH3:9])=[O:15])(=[O:24])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting solution containing the reaction product
CUSTOM
Type
CUSTOM
Details
precipitated 2-amino-3-ethoxycarbonyl-4-methylthiophene which
CUSTOM
Type
CUSTOM
Details
was reacted with acetic anhydride

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(C1C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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